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Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of sodium phenoxide (NaOPh), a key intermediate in various chemical syntheses, including the

production of pharmaceuticals. The focus is on two primary analytical techniques: Nuclear

Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This

document outlines detailed experimental protocols, presents quantitative spectral data in a

structured format, and offers visual representations of the analytical workflow and molecular

structure correlations.

Introduction to the Spectroscopic Analysis of
Sodium Phenoxide
Sodium phenoxide is an aromatic sodium salt with the chemical formula C₆H₅ONa. A thorough

understanding of its structural and electronic properties is crucial for its application in organic

synthesis and drug development. NMR and FTIR spectroscopy are powerful, non-destructive

techniques that provide detailed information about the molecular structure and chemical

environment of sodium phenoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-

hydrogen framework of the molecule. ¹H NMR spectroscopy elucidates the number and

electronic environment of the protons, while ¹³C NMR spectroscopy provides information

about the carbon skeleton.
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Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in

the molecule by measuring the absorption of infrared radiation, which induces molecular

vibrations.

This guide will delve into the specific spectral features of sodium phenoxide as observed by

these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

compounds. For sodium phenoxide, solution-state NMR is typically performed in deuterated

solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O).

¹H NMR Spectroscopy
The ¹H NMR spectrum of sodium phenoxide in DMSO-d₆ typically exhibits three distinct signals

in the aromatic region, corresponding to the ortho, meta, and para protons of the phenoxide

ring. Due to the electron-donating nature of the oxyanion, these protons are shielded relative to

those of benzene and appear at higher field (lower ppm values).

Table 1: ¹H NMR Spectroscopic Data for Sodium Phenoxide in DMSO-d₆

Proton Position
Chemical Shift (δ)
[ppm]

Multiplicity Integration

H-ortho (2, 6) ~6.58 Doublet 2H

H-meta (3, 5) ~7.05 Triplet 2H

H-para (4) ~6.48 Triplet 1H

Note: Chemical shifts are approximate and can be influenced by concentration and

temperature. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of sodium phenoxide provides information about the carbon framework.

The carbon atom attached to the oxygen (C1) is significantly deshielded due to the
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electronegativity of the oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for Sodium Phenoxide

Carbon Position Chemical Shift (δ) [ppm]

C1 (C-O) ~168

C2/C6 (ortho) ~122

C3/C5 (meta) ~129

C4 (para) ~115

Note: These are approximate chemical shifts. The solvent used for ¹³C NMR can influence the

exact values.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups and vibrational modes

of sodium phenoxide. As a solid, sodium phenoxide is often analyzed using an Attenuated Total

Reflectance (ATR) accessory, which allows for direct measurement of the powdered sample.

The FTIR spectrum of sodium phenoxide is characterized by several key absorption bands.

The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the

presence of a strong C-O stretching band are indicative of the formation of the phenoxide salt

from phenol.

Table 3: FTIR Spectroscopic Data for Sodium Phenoxide
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Wavenumber (cm⁻¹) Vibrational Assignment

~3060 Aromatic C-H stretch

~1580 Aromatic C=C ring stretch

~1480 Aromatic C=C ring stretch

~1260 C-O stretch

~880 Out-of-plane C-H bend

~750 Out-of-plane C-H bend

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of

sodium phenoxide.

NMR Spectroscopy Protocol
4.1.1. Sample Preparation

Weigh approximately 10-20 mg of dry sodium phenoxide powder.

Transfer the powder into a clean, dry NMR tube.

Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved. A vortex mixer can

be used if necessary.

4.1.2. Instrument Parameters (¹H NMR)

Spectrometer: 400 MHz or higher

Solvent: DMSO-d₆

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8718760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Pulse Angle: 30-45 degrees

4.1.3. Instrument Parameters (¹³C NMR)

Spectrometer: 100 MHz or higher

Solvent: DMSO-d₆

Reference: Solvent peak (DMSO-d₆ at 39.52 ppm)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Technique: Proton-decoupled

ATR-FTIR Spectroscopy Protocol
4.2.1. Sample Preparation

Ensure the sodium phenoxide sample is a fine, dry powder. If necessary, gently grind the

sample using an agate mortar and pestle.

4.2.2. Instrument Setup and Data Acquisition

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable

solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from

the sample spectrum.

Place a small amount of the powdered sodium phenoxide onto the center of the ATR crystal

to completely cover the crystal surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.
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Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

After analysis, clean the ATR crystal thoroughly.

Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the

spectroscopic data and the molecular structure of sodium phenoxide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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